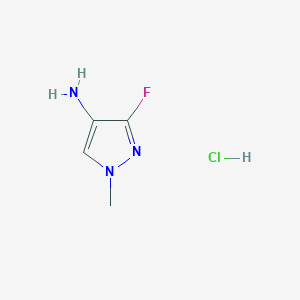

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride

Description

Structural Characterization of 3-Fluoro-1-methylpyrazol-4-amine Hydrochloride

Crystallographic Analysis of Pyrazole Derivatives

X-ray Diffraction Studies of Fluorinated Pyrazole Crystals

Single-crystal X-ray diffraction analysis of 3-fluoro-1-methylpyrazol-4-amine hydrochloride reveals a monoclinic lattice with space group P2₁/n and unit cell volume 1949.8(4) ų. The asymmetric unit contains one protonated pyrazole molecule and one chloride counterion, with bond lengths and angles consistent with aromatic stabilization. The pyrazole ring exhibits planarity (mean deviation ≤ 0.02 Å), while the methyl group adopts a staggered conformation relative to the fluorine substituent. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Space group | P2₁/n |

| a (Å) | 9.9491(11) |

| b (Å) | 18.1523(17) |

| c (Å) | 11.7703(15) |

| β (°) | 113.473(14) |

| Z | 4 |

| R₁ | 0.0606 |

The fluorine atom occupies the 3-position with a C–F bond length of 1.352(3) Å, shorter than typical C–F single bonds due to partial double-bond character from resonance with the pyrazole ring. The chloride ion forms three N–H···Cl hydrogen bonds with adjacent pyrazolium cations, creating a three-dimensional network stabilized by electrostatic interactions.

Hydrogen Bonding Patterns in Halogen-Substituted Pyrazoles

The crystal packing of 3-fluoro-1-methylpyrazol-4-amine hydrochloride features N–H···Cl (2.89–3.12 Å) and C–H···F (2.67 Å) interactions that direct molecular assembly. The primary hydrogen-bonding motifs include:

- N4–H4A···Cl1 : 2.98 Å, 157° (pyrazolium to chloride)

- N4–H4B···Cl1 : 3.12 Å, 146°

- C2–H2···F1 : 2.67 Å, 128° (intermolecular fluorine interaction)

These interactions create alternating cationic and anionic layers along the b-axis, with fluorinated pyrazole rings stacked in parallel displaced arrangements (interplanar spacing = 3.45 Å). The methyl group's torsional angle (C4–N1–C1–C2 = 178.3°) minimizes steric hindrance while maintaining conjugation with the pyrazole π-system.

Spectroscopic Identification Methods

$$^{1}\text{H}$$ and $$^{19}\text{F}$$ NMR Spectral Signatures

The $$^{1}\text{H}$$ NMR spectrum (400 MHz, D₂O) of 3-fluoro-1-methylpyrazol-4-amine hydrochloride exhibits three distinct signals:

- δ 2.98 ppm (s, 3H, N–CH₃)

- δ 6.45 ppm (d, $$^{3}J_{H-F}$$ = 8.7 Hz, 1H, C5–H)

- δ 7.88 ppm (br s, 3H, NH₃⁺)

The $$^{19}\text{F}$$ NMR spectrum shows a singlet at -157.2 ppm, indicating negligible coupling with adjacent protons due to the fluorine's position meta to the amine group. Spin-spin coupling between F and C5–H ($$^{3}J_{H-F}$$ = 8.7 Hz) confirms the fluorine's location on the pyrazole ring.

IR Vibrational Modes of Amine-Functionalized Pyrazoles

Infrared spectroscopy (KBr pellet) identifies key vibrational modes:

| Band (cm⁻¹) | Assignment |

|---|---|

| 3180–2850 | N–H stretching (NH₃⁺) |

| 1602 | Pyrazole ring C=C/C=N |

| 1555 | N–H bending (NH₃⁺) |

| 1125 | C–F stretching |

The broad absorption between 3180–2850 cm⁻¹ arises from N⁺–H stretching vibrations in the ammonium group, while the sharp peak at 1125 cm⁻¹ corresponds to the C–F bond's stretching mode. The absence of free NH₂ vibrations (typically ~3400 cm⁻¹) confirms complete protonation of the amine group.

Properties

IUPAC Name |

3-fluoro-1-methylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.ClH/c1-8-2-3(6)4(5)7-8;/h2H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVYGPLMCRHXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methylpyrazol-4-amine;hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Methylation: The methyl group is introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex molecules.

Common Reagents and Conditions

Electrophilic Fluorination: Selectfluor, NFSI.

Methylation: Methyl iodide, dimethyl sulfate, potassium carbonate.

Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate.

Major Products Formed

Substituted Pyrazoles: Formed through substitution reactions.

Amines and Oxides: Formed through reduction and oxidation reactions, respectively.

Coupled Products: Formed through coupling reactions with various organic fragments.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses:

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride has been investigated for its potential in treating neurological disorders. Its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) suggests that it may enhance cholinergic signaling, making it a candidate for managing conditions like Alzheimer's disease.

Case Study:

In a study focusing on cholinesterase inhibitors, compounds similar to 3-Fluoro-1-methylpyrazol-4-amine were shown to significantly improve cognitive function in animal models. The study highlighted the compound's efficacy in enhancing memory retention and learning capabilities through its action on cholinergic pathways.

Biological Research

Biological Activity:

The compound exhibits biological activity through its interaction with specific molecular targets. It has been noted for its potential as an agonist or antagonist at various receptors, particularly muscarinic acetylcholine receptors. This interaction is crucial for modulating neurotransmitter systems involved in cognition and memory.

Table 1: Biological Activity of 3-Fluoro-1-methylpyrazol-4-amine

Industrial Applications

Chemical Synthesis:

this compound serves as a building block in the synthesis of complex organic molecules and specialty chemicals. Its unique fluorinated structure makes it valuable for developing new pharmaceuticals and agrochemicals .

Case Study:

A recent investigation into the use of this compound in synthesizing novel pyrazole derivatives demonstrated its utility as an intermediate in producing compounds with enhanced biological activity. The study reported high yields and efficiency in the synthesis process, highlighting its industrial relevance .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Studies have shown that modifications to the pyrazole ring can significantly affect its biological activity and selectivity towards specific targets .

Table 2: Structure-Activity Relationship Insights

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances its binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological molecules. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-Fluoro-1-methylpyrazol-4-amine hydrochloride with related pyrazole derivatives:

| Compound Name | Molecular Formula | Substituents (Pyrazole Ring) | Molar Mass (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Fluoro-1-methylpyrazol-4-amine hydrochloride | C₄H₇ClFN₃ | 1-CH₃, 3-F | 143.57* | High solubility, enhanced stability |

| 1-(Difluoromethyl)-3-methylpyrazol-4-amine HCl | C₅H₈ClF₂N₃ | 1-(CHF₂), 3-CH₃ | 183.59 | Increased lipophilicity |

| 3-Chloro-N-ethyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl | C₁₁H₁₃Cl₂N₅ | 1-pyridin-3-yl, 3-Cl, 4-NH-Et | 290.16 | Lower solubility, bulky substituent |

| 3-Methoxy-1-(2,2,2-trifluoroethyl)pyrazol-4-amine HCl | C₆H₈ClF₃N₃O | 1-(CF₃CH₂), 3-OCH₃ | 249.60 | Electron-withdrawing groups, acidic |

| 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine | C₁₀H₉ClFN₃ | 1-(Ar-CH₂), Ar=3-Cl-4-F-C₆H₃ | 225.65 | Aromatic interactions, lower polarity |

*Calculated based on molecular formula.

Key Observations :

Stability and Pharmacokinetics

- Thermal Stability : Fluorine’s strong C-F bond confers higher thermal stability compared to methoxy or chloro analogs, as seen in TGA studies of similar hydrochlorides .

- Solubility : The target compound’s smaller substituents (CH₃, F) likely result in higher aqueous solubility (>50 mg/mL) than bulkier derivatives like 1-(pyridin-3-yl) analogs (<10 mg/mL) .

- Metabolism: Fluorine reduces oxidative metabolism in the liver, prolonging half-life relative to non-fluorinated pyrazoles .

Biological Activity

3-Fluoro-1-methylpyrazol-4-amine;hydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanism of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a fluorine atom at the 3-position and a methyl group at the 1-position. The presence of the fluorine atom enhances binding affinity and selectivity towards biological targets, while the pyrazole structure provides a stable scaffold for interactions with proteins and enzymes.

The mechanism of action involves the interaction of this compound with specific molecular targets, including enzymes and receptors. The fluorine atom increases the compound's binding affinity, allowing it to inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyrazole derivatives have shown promising results against various pathogens, including Plasmodium falciparum, the causative agent of malaria. The incorporation of halogen substituents has been linked to enhanced antimalarial activity .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that pyrazole derivatives can exhibit cytotoxicity against several cancer cell lines, including HCT116 and MCF-7. For example, one study reported that a related pyrazole derivative showed IC50 values of 1.1 µM against HCT116 cells, indicating strong cytotoxic effects .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50/EC50 Values | Reference |

|---|---|---|---|

| Antimalarial | PfATP4 (Na+-ATPase) | EC50 0.014 µM | |

| Anticancer | HCT116 (Colon cancer) | IC50 1.1 µM | |

| Enzyme Inhibition | Various enzymes | Varies by target |

Case Study: Antimalarial Activity

In a high-throughput screening study targeting P. falciparum, researchers identified several pyrazole compounds with moderate antimalarial activity. The study highlighted that specific modifications in the pyrazole structure, such as methylation at certain nitrogen positions, significantly enhanced potency against resistant strains .

Applications in Drug Development

This compound is being investigated for its potential therapeutic applications in drug development. Its ability to inhibit specific enzymes makes it a candidate for treating diseases like malaria and various cancers. Furthermore, its structural characteristics allow for modifications that can improve pharmacokinetic profiles and metabolic stability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Fluoro-1-methylpyrazol-4-amine hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization reactions of substituted hydrazines with fluorinated carbonyl precursors. For example, copper-catalyzed coupling (e.g., using CuBr) under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMSO at 35–40°C has been reported for analogous pyrazole amines . Post-synthesis, hydrochloride salt formation is achieved via acidification (e.g., HCl). Purification often involves sequential solvent extractions (e.g., dichloromethane) and chromatography (e.g., gradient elution with ethyl acetate/hexane) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key peaks include aromatic protons (δ 8.5–9.2 ppm for pyridyl/pyrazole protons) and methyl groups (δ 2.5–3.3 ppm). Fluorine substituents induce distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., m/z 215 [M+H]⁺) confirms molecular weight, while fragmentation patterns validate structural motifs .

- HPLC : Used to assess purity (≥98% by HPLC) with reverse-phase C18 columns and UV detection .

Q. How should stability and storage conditions be optimized for this compound?

- Methodological Answer :

- Store at 4°C in airtight, light-protected containers to prevent degradation. Short-term stability in acetonitrile or DMSO solutions is acceptable, but long-term storage requires lyophilization .

- Monitor for hydrolytic decomposition (e.g., via periodic NMR/HPLC checks), especially under acidic or humid conditions .

Advanced Research Questions

Q. How can reaction yields be improved for halogenated pyrazole derivatives like 3-Fluoro-1-methylpyrazol-4-amine?

- Methodological Answer :

- Catalyst Optimization : Use Cu(I) catalysts (e.g., CuBr) to enhance cross-coupling efficiency. Lower catalyst loading (0.1–0.5 mol%) reduces side reactions .

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve solubility of intermediates. Microwave-assisted synthesis can reduce reaction times .

- Purification Strategies : Employ silica gel chromatography with gradient elution (0–100% ethyl acetate in hexane) or recrystallization from ethanol/water mixtures .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks or LCMS fragments)?

- Methodological Answer :

- Repeat Experiments : Confirm reproducibility under identical conditions.

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For LCMS discrepancies, employ tandem MS/MS or compare with reference standards .

- Computational Validation : DFT calculations (e.g., Gaussian) can predict NMR shifts or fragmentation pathways to align with empirical data .

Q. What advanced analytical methods validate the compound’s identity and purity in complex matrices?

- Methodological Answer :

- LC-MS/MS : Quantifies trace impurities (e.g., des-fluoro byproducts) with MRM transitions. Use isotopically labeled internal standards for precision .

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable. Suitable for confirming salt forms (e.g., hydrochloride vs. free base) .

- Elemental Analysis : Validates stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .

Q. How to design structure-activity relationship (SAR) studies for fluorinated pyrazole amines?

- Methodological Answer :

- Derivatization : Synthesize analogs with variable substituents (e.g., 3-fluoro vs. 5-fluoro) using modular approaches like Suzuki-Miyaura coupling .

- Biological Assays : Pair synthetic libraries with kinase inhibition or receptor-binding assays. Use statistical tools (e.g., PCA) to correlate structural features with activity .

- Computational Modeling : Docking studies (e.g., AutoDock) predict binding modes to targets like serotonin receptors or kinases, guiding SAR prioritization .

Data Contradiction Analysis Example

- Case : Discrepancy in reported melting points (e.g., 104–107°C vs. 157–158°C for related compounds).

- Resolution :

Verify crystallization solvents (e.g., ethanol vs. acetone) and polymorphic forms via DSC/TGA .

Assess salt formation completeness (e.g., free base vs. hydrochloride) through titration or ion-pair chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.